molecular formula C16H12Cl2F3NO2 B2518966 3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide CAS No. 1351659-90-9

3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

Cat. No.: B2518966
CAS No.: 1351659-90-9
M. Wt: 378.17
InChI Key: VEXKRFQVOKXMEG-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a complex organic compound characterized by the presence of dichloro, hydroxy, and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide typically involves multiple steps, including the introduction of the dichloro and trifluoromethyl groups, followed by the formation of the benzamide structure. Common synthetic routes may involve:

    Halogenation: Introduction of chlorine atoms to the benzene ring.

    Hydroxylation: Addition of a hydroxyl group to the ethyl chain.

    Amidation: Formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide include:

    3,4-dichloro-N-(2-hydroxy-2-(4-methylphenyl)ethyl)benzamide: Lacks the trifluoromethyl group.

    3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)aniline: Contains an aniline group instead of a benzamide group.

Uniqueness

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,4-dichloro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F3NO2/c17-12-6-3-10(7-13(12)18)15(24)22-8-14(23)9-1-4-11(5-2-9)16(19,20)21/h1-7,14,23H,8H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXKRFQVOKXMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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